molecular formula C₄₇H₅₈ClIN₄O₁₀ B1162237 Vincristine Chloromethiodide

Vincristine Chloromethiodide

Cat. No.: B1162237
M. Wt: 1001.34
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vincristine Chloromethiodide is a chemically modified derivative of Vincristine, a vinca alkaloid naturally derived from the Catharanthus roseus (Madagascar periwinkle) plant . The parent compound, Vincristine, is a well-characterized antineoplastic agent that functions as a mitotic inhibitor by binding to tubulin and disrupting the formation of the mitotic spindle . This mechanism leads to cell cycle arrest in metaphase and ultimately induces apoptosis in rapidly dividing cells. The specific "chloromethiodide" modification is typically employed in laboratory settings to alter the compound's solubility or stability properties, making it a valuable tool for specialized research applications. Researchers utilize this and related derivatives to study the structure-activity relationships of vinca alkaloids, investigate drug resistance mechanisms, such as those involving P-glycoprotein efflux pumps , and explore novel formulations. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions. For detailed specifications, available quantities, and custom synthesis inquiries, please contact our sales team.

Properties

Molecular Formula

C₄₇H₅₈ClIN₄O₁₀

Molecular Weight

1001.34

Synonyms

6’-Chloromethylleurocristinium Iodide;  N6’-Chloromethylleurocristinium Iodide;  1H-Indolizino[8,1-cd]carbazole Vincaleukoblastinium Deriv.;  2H-3,7-Chloromethanoazacycloundecino[5,4-b]indole Vincaleukoblastinium Deriv.;  Leurocristine Chloromethiodide; 

Origin of Product

United States

Comparison with Similar Compounds

Taxoids as MDR Modulators

Taxoids, such as compounds 79–86 isolated from Taxus cuspidata (Japanese yew), enhance vincristine accumulation in multidrug-resistant human ovarian cancer cells (2780AD) by directly inhibiting ABCB1 (P-glycoprotein), a key efflux pump responsible for chemoresistance. For example:

  • Compound 80 demonstrated comparable efficacy to verapamil (a classic MDR inhibitor), increasing vincristine retention by 3–5 fold at 10 μg/mL .
  • Structural analysis reveals that the 6/8/6-membered "cage-like" backbone of taxoids is critical for ABCB1 binding, enabling MDR reversal .

Table 1: Comparative Efficacy of Taxoids and Verapamil in MDR Modulation

Compound ABCB1 Binding Affinity Vincristine Accumulation (Fold Increase) Reference
Taxoid 80 High 4.5 Kobayashi et al., 2010
Verapamil Moderate 4.2 Kobayashi et al., 1997

Key Insight : Vincristine Chloromethiodide’s efficacy in MDR settings may depend on co-administration with MDR modulators like taxoids, as its standalone interaction with ABCB1 remains uncharacterized.

Comparison with Microtubule-Targeting Agents

GI50 Values in Sensitive vs. Resistant Cells

This compound belongs to the vinca alkaloid class, which disrupts microtubule assembly. Comparative studies with other microtubule-targeting agents reveal differences in potency and MDR susceptibility:

Table 2: GI50 Values (μM) of Microtubule-Targeting Agents

Compound GI50 (Sensitive Cells) GI50 (Resistant Cells) GI50 with Verapamil Reference
Vincristine 0.02 12.5 0.8 Baas et al., 1990
Vinblastine 0.05 8.2 0.6 Baas et al., 1990
Paclitaxel (Taxane) 0.01 15.3 1.2 Baas et al., 1990
This compound* Data not available Data not available Data not available

Its efficacy relative to vincristine sulfate may depend on structural modifications (e.g., chloromethiodide group altering solubility or ABCB1 affinity).

Mechanism of Action

  • Vinca Alkaloids (e.g., vincristine, vinblastine): Inhibit microtubule polymerization, blocking metaphase progression.
  • Taxanes (e.g., paclitaxel): Stabilize microtubules, preventing depolymerization.
  • This compound : Likely shares the microtubule-disruption mechanism of vincristine, but its iodinated structure may enhance stability or alter pharmacokinetics .

Pharmacopeial and Regulatory Status

Vincristine sulfate is rigorously standardized in the United States Pharmacopeia (USP), ensuring clinical reliability . In contrast, this compound is marketed as a research-grade compound by TRC, lacking formal pharmacopeial monographs. This distinction underscores its current role in preclinical studies rather than therapeutic applications .

Structural and Physicochemical Considerations

This alteration may:

  • Improve solubility in organic solvents compared to sulfate salts.
  • Enhance stability under specific storage conditions (as per TRC guidelines) .
  • Influence interactions with ABCB1, though this remains unverified in the available literature.

Preparation Methods

Permanganate-Mediated Oxidation

Vinblastine sulfate is dissolved in a mixture of dichloromethane and acetic acid, degassed under argon, and cooled to -70°C. Potassium permanganate, solubilized via crown ethers (e.g., 18-crown-6) or quaternary ammonium salts (e.g., benzyltriethylammonium permanganate), is added to oxidize the N-methyl group to a formyl group. The reaction proceeds via a radical intermediate, with the permanganate ion selectively targeting the vindoline moiety’s tertiary amine without altering the velbanamine subunit.

Key Reaction Parameters

ParameterOptimal RangeImpact on Yield
Temperature-70°C to -60°CPrevents over-oxidation
Solvent SystemCH₂Cl₂:AcOH (9:1 v/v)Enhances reagent solubility
OxidantBenzyltriethylammonium permanganate90–95% conversion

Post-reduction with sodium bisulfite and ammonia yields crude vincristine base, which is purified via crystallization.

One-Step Synthesis from Vinblastine Sulfate

Chinese Patent CN103965219A introduces a simplified one-step method using sodium dichromate (Na₂Cr₂O₇) in tetrahydrofuran (THF) under acidic conditions.

Reaction Mechanism

Vinblastine freebase is dissolved in THF and reacted with Na₂Cr₂O₇ at -65°C. Acetic acid protonates the vindoline nitrogen, facilitating chromium(VI)-mediated oxidation. The dichromate ion acts as a two-electron oxidizer, forming a transient iminium intermediate that hydrolyzes to the formyl group.

Advantages Over Permanganate Methods

  • Eliminates the need for crown ethers or quaternary ammonium carriers.

  • Reduces reaction time to 3 hours (vs. 6–12 hours for permanganate).

  • Achieves 96% purity after single-step crystallization.

Purification and Salt Formation

Crystallization of Vincristine Base

Crude vincristine is dissolved in ethanol and acidified with sulfuric acid to pH 4, inducing crystallization of vincristine sulfate. The process avoids chromatography, making it scalable for industrial production.

Industrial-Scale Challenges

Byproduct Management

N-demethyl vinblastine (≤5%) is the primary byproduct, requiring recrystallization or chromatography for removal. Recent advances use pH-controlled extraction: acidic aqueous phases preferentially dissolve vincristine sulfate, leaving byproducts in the organic phase.

Solvent Selection

Dichloromethane remains the solvent of choice due to its low polarity, which stabilizes reactive intermediates. Alternatives like toluene reduce oxidation efficiency by 20–30%.

Emerging Methodologies

Immobilized Oxidants

Polystyrene-supported permanganate resins enable reagent recycling, cutting costs by 40% in pilot studies.

Biocatalytic Approaches

Streptomyces spp. oxidases have been explored for enzymatic N-demethylation, though yields remain suboptimal (≤50%) compared to chemical methods .

Q & A

Basic: What methodologies are recommended for characterizing the purity and structural identity of Vincristine Chloromethiodide?

To confirm the structural identity and purity of this compound, employ a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) for atomic-level structural elucidation.
  • High-Performance Liquid Chromatography (HPLC) to assess purity, with retention time comparisons against reference standards.
  • Mass Spectrometry (MS) for molecular weight validation.
  • X-ray Crystallography for definitive crystal structure determination (if crystalline).
    Ensure protocols align with established guidelines for novel compounds, including full spectral data and purity thresholds (e.g., ≥95%) in publications .

Basic: What in vitro models are suitable for initial evaluation of this compound’s cytotoxic efficacy?

Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays to measure cell viability. Key considerations:

  • Test a concentration gradient (e.g., 10–320 µmol/mL) to establish dose-response relationships.
  • Include controls for solvent effects (e.g., DMSO) and positive controls (e.g., standard chemotherapeutics).
  • Replicate experiments ≥3 times to ensure statistical robustness .

Advanced: How can researchers design experiments to assess synergistic interactions between this compound and other antineoplastic agents?

Apply the Chou-Talalay method to quantify synergy:

  • Use fixed drug ratio combinations (e.g., 1:1, 1:2) across multiple concentrations.
  • Calculate Combination Index (CI) values via software like CalcuSyn (Biosoft).
  • Interpret results: CI < 1 (synergy), CI = 1 (additivity), CI > 1 (antagonism).
  • Validate findings with mechanistic studies (e.g., apoptosis assays or cell cycle analysis) .

Advanced: How should researchers address discrepancies in cytotoxicity data across independent studies?

Contradictions often arise from variables such as:

  • Cell line heterogeneity (e.g., genetic drift, culture conditions).
  • Drug exposure time (short-term vs. prolonged treatment).
  • Statistical methods (e.g., ANOVA vs. nonparametric tests).
    Mitigate by:
  • Standardizing experimental protocols (e.g., ATCC cell line authentication).
  • Reporting detailed metadata (e.g., passage number, serum batch).
  • Conducting meta-analyses to identify confounding factors .

Methodology: What steps ensure reproducibility in synthesizing this compound?

  • Document reaction conditions (temperature, solvent, catalysts) meticulously.
  • Provide spectroscopic data (NMR, IR, MS) in supplementary materials.
  • Include purification details (e.g., column chromatography parameters).
  • Share synthetic protocols via repositories like Zenodo for independent validation .

Advanced: What statistical approaches are optimal for analyzing dose-response data in this compound studies?

  • Fit data to nonlinear regression models (e.g., log-logistic) to estimate IC50 values.
  • Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
  • Report confidence intervals and effect sizes to contextualize significance thresholds (e.g., p ≤ 0.01) .

Basic: How can researchers validate this compound’s mechanisms of action using existing literature?

Conduct a systematic review focusing on:

  • Molecular targets (e.g., tubulin binding) reported in studies of analogous vinca alkaloids.
  • Gene expression datasets (e.g., GEO Profiles) to identify pathways affected.
  • Cross-reference findings with crystallographic data (e.g., Protein Data Bank entries) .

Advanced: What experimental strategies resolve time-dependent accumulation inconsistencies observed in this compound studies?

  • Perform time-course experiments across cell growth phases (lag, exponential, stationary).
  • Use LC-MS/MS to quantify intracellular drug levels at each phase.
  • Apply mixed-effects models to account for temporal variability in accumulation kinetics .

Methodology: How should citation practices be optimized in this compound research?

  • Cite primary sources for synthetic protocols and biological assays.
  • Avoid over-reliance on reviews; prioritize original studies.
  • Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for formatting references and supplementary data .

Advanced: What techniques elucidate this compound’s resistance mechanisms in cancer cells?

  • CRISPR-Cas9 screens to identify resistance-associated genes.
  • ATP-binding cassette (ABC) transporter inhibition assays (e.g., with verapamil).
  • Proteomic profiling of drug-treated vs. resistant cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.